Cas no 1705325-56-9 (1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone)

1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone is a bicyclic tertiary amine derivative incorporating a thiophene moiety. This compound exhibits structural features that make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules targeting the central nervous system. The rigid azabicyclic scaffold enhances binding selectivity, while the thiophene group contributes to favorable electronic and steric properties. Its stereospecific (1R,5S) configuration ensures precise interactions with biological targets. The compound is suitable for further functionalization, enabling the development of novel ligands or probes for receptor studies. High purity and well-defined stereochemistry make it a reliable choice for research applications in drug discovery and neuropharmacology.
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone structure
1705325-56-9 structure
商品名:1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone
CAS番号:1705325-56-9
MF:C13H15NOS
メガワット:233.329302072525
CID:6258014
PubChem ID:90627292

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
    • AKOS025100755
    • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone
    • 1705325-56-9
    • 1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-3-ylethanone
    • F6471-2823
    • インチ: 1S/C13H15NOS/c15-13(8-10-6-7-16-9-10)14-11-2-1-3-12(14)5-4-11/h1-2,6-7,9,11-12H,3-5,8H2
    • InChIKey: SHNCBCMZVHKXCH-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)CC(N1C2C=CCC1CC2)=O

計算された属性

  • せいみつぶんしりょう: 233.08743528g/mol
  • どういたいしつりょう: 233.08743528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 48.6Ų

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-2823-20μmol
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6471-2823-5mg
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F6471-2823-1mg
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6471-2823-5μmol
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F6471-2823-4mg
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F6471-2823-15mg
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6471-2823-40mg
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F6471-2823-2μmol
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6471-2823-3mg
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6471-2823-20mg
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one
1705325-56-9 90%+
20mg
$148.5 2023-05-17

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone 関連文献

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanoneに関する追加情報

Introduction to the Compound CAS No. 1705325-56-9: 1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-(Thiophen-3-yl)Ethanone

The compound with CAS No. 1705325-56-9, known as 1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-(Thiophen-3-yl)Ethanone, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes an 8-Azabicyclo[3.2.1]octane framework and a thiophene moiety, making it a promising candidate for various applications in drug discovery and material science.

The 8-Azabicyclo[3.2.1]octane core of this compound is a derivative of the bicyclic amine family, which has been extensively studied for its potential in medicinal chemistry due to its ability to form stable interactions with biological targets such as enzymes and receptors. The stereochemistry of the compound, specifically the (1R,5S) configuration, plays a critical role in determining its pharmacokinetic properties and biological activity.

Recent studies have highlighted the importance of thiophene-containing compounds in the development of new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The thiophen-3-yl group in this molecule contributes to its aromatic stability and enhances its ability to penetrate cellular membranes, making it an ideal scaffold for drug delivery systems.

Moreover, the ethanone functional group present in this compound serves as a versatile platform for further chemical modifications, enabling researchers to explore a wide range of substitution patterns and bioisosteric replacements. This flexibility has led to the synthesis of numerous analogs that exhibit improved potency and selectivity against various therapeutic targets.

In terms of synthesis, the compound can be prepared through a multi-step process involving advanced organic reactions such as Suzuki-Miyaura coupling and Stille coupling, which are widely used in modern medicinal chemistry for constructing complex molecular architectures.

From an analytical standpoint, this compound has been thoroughly characterized using state-of-the-art techniques such as NMR spectroscopy and X-ray crystallography, providing detailed insights into its three-dimensional structure and conformational preferences.

Given its unique combination of structural features and promising biological profile, CAS No. 1705325-56-9 represents a valuable addition to the arsenal of tools available for drug discovery research.

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